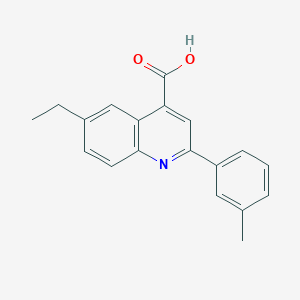

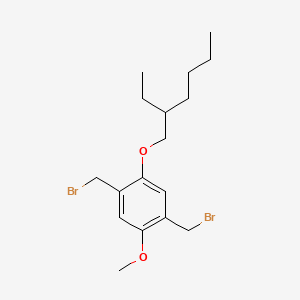

1-(苄氧基)丙-2-酮

描述

Benzyloxyacetone (BOA) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, non-toxic, and relatively stable compound. BOA has been used in the synthesis of a variety of compounds, including drugs, medicinal agents, and polymers. Furthermore, it has been used in the manufacture of pharmaceuticals, food additives, and other industrial products.

科学研究应用

对映选择性氨甲基化

苄氧基丙酮: 用于对映选择性氨甲基化反应。 该反应涉及芳香族系列光学纯氨基酮醚的形成 。该过程由伪麻黄碱催化,在水性介质中进行,导致高产率和高达 93% 的光学纯度。该方法对于制药行业意义重大,因为它提供了一条合成手性含氮化合物的途径。

形成新的 C-C 键

该化合物作为形成新的碳-碳键反应的先驱,例如曼尼希反应 。该反应在有机合成中至关重要,广泛用于制备药物和天然产物。

手性含氮化合物的合成

1-(苄氧基)丙-2-酮参与手性含氮化合物的合成,这些化合物对于药物开发至关重要 。反应中手性催化剂的存在增强了所得化合物的生物活性。

含有炔丙基的胺合成

该化合物用于合成手性含有炔丙基的胺 。这些胺是合成天然含氮化合物和光学纯药物的宝贵构建块。

药物应用

许多源自 1-(苄氧基)丙-2-酮的曼尼希碱表现出广泛的药理活性,包括抗菌、细胞毒性、抗肿瘤和镇痛特性 .

环境友好的合成

在水性介质反应中使用 1-(苄氧基)丙-2-酮代表了一种对有机合成的环境友好方法 。水作为溶剂具有安全、成本低廉和对环境影响最小等优点。

安全和危害

作用机制

Target of Action

The primary target of 1-(Benzyloxy)propan-2-one, also known as Benzyloxyacetone, is the formation of amino keto ethers of the aromatic series . This compound is used in the Mannich reaction, a carbon-carbon bond-forming reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-one interacts with its targets through a three-component enantioselective catalytic aminomethylation process . This process involves the reaction of 1-(Benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathway affected by 1-(Benzyloxy)propan-2-one is the Mannich reaction pathway . This pathway is important for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The Mannich reaction products play an important role in the modern pharmaceutical industry .

Result of Action

The result of the action of 1-(Benzyloxy)propan-2-one is the formation of optically pure amino keto ethers of the aromatic series . These products are formed in high yields and have a high diastereoisomeric purity .

Action Environment

The action of 1-(Benzyloxy)propan-2-one is influenced by the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of a catalyst and the nature of the solvent .

属性

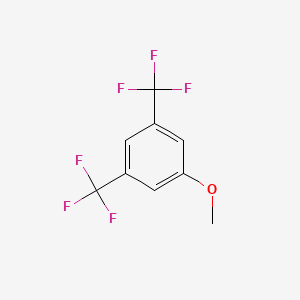

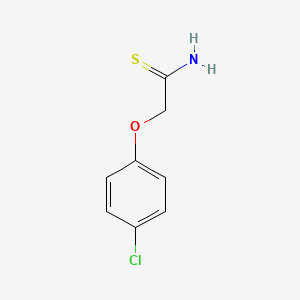

IUPAC Name |

1-phenylmethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRKVGUSQWDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395111 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22539-93-1 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of benzyloxyacetone's role in Wittig reactions?

A: Benzyloxyacetone serves as a crucial reagent in achieving high stereoselectivity during Wittig olefination reactions. Studies have shown that it preferentially forms the (Z)-isomer of trisubstituted olefins when reacting with phosphorus ylides. [, ] This selectivity is particularly advantageous in synthesizing natural products like plaunotol and farnesylacetone, where specific isomeric configurations are critical. [, ]

Q2: How does benzyloxyacetone contribute to the stereoselective synthesis of complex molecules?

A: Benzyloxyacetone acts as a valuable building block for synthesizing intricate molecules with defined stereochemistry. Its use in synthesizing (Z)-2-methyl-2-alkenol showcases its utility. [] By reacting benzyloxyacetone with 4-pentynylidenetriphenylphosphorane, researchers achieved a 95-96% preference for the desired (Z)-isomer. [] This intermediate then facilitated the synthesis of nerylacetone and (Z,Z)-farnesylacetone, demonstrating its potential in constructing complex natural products. []

Q3: How is benzyloxyacetone utilized in synthesizing biologically relevant phosphate compounds?

A: Benzyloxyacetone serves as a starting material in the multi-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) and 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDPME). [] These compounds are key metabolites in the MEP pathway, crucial for isoprenoid biosynthesis in various organisms. [] This synthesis highlights benzyloxyacetone's versatility in accessing biologically important molecules.

Q4: How does benzyloxyacetone behave as a donor in aldol reactions, and how does its structure influence regio- and stereoselectivity?

A: Benzyloxyacetone acts as an aldol donor in reactions catalyzed by (S)-BINAM-L-prolinamide and benzoic acid. [] Interestingly, the choice of solvent and the nature of the α-substituent on benzyloxyacetone significantly impact the reaction outcome. [] For instance, while α-hydroxy and α-alkoxyacetones primarily yield syn/anti regioisomers, α-(methylsulphanyl)acetone favors the iso-aldol product. [] This control over regio- and stereoselectivity makes benzyloxyacetone a valuable tool in organic synthesis.

Q5: What insights have been gained from studying the enantioselective aminomethylation of benzyloxyacetone?

A: Research on the enantioselective aminomethylation of benzyloxyacetone with various propargyl amino ethers has yielded valuable insights. [, , , ] These studies highlight the impact of different catalysts, solvents, and reaction conditions on achieving high enantioselectivity in the formation of aminomethylated products. [, , , ] Such findings contribute to developing efficient asymmetric synthesis methods for valuable chiral compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。